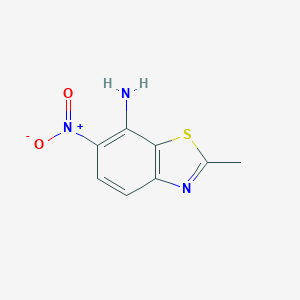

2-Methyl-6-nitro-7-aminobenzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitro-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4-10-5-2-3-6(11(12)13)7(9)8(5)14-4/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVWKSOQCZPKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291502 | |

| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-69-3 | |

| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 6 Nitro 7 Aminobenzothiazole and Analogues

Strategic Disconnection and Precursor Selection for Benzothiazole (B30560) Nucleus Formation

Approaches Utilizing 2-Aminothiophenol Derivatives

The reaction of 2-aminothiophenol with aldehydes, carboxylic acids and their derivatives, or ketones is a cornerstone of benzothiazole synthesis. This approach allows for the direct installation of the C2 substituent. For the synthesis of 2-methylbenzothiazole (B86508) derivatives, acetic acid or its derivatives can be employed.

A plausible mechanism for the formation of the benzothiazole ring involves the nucleophilic attack of the amino group of 2-aminothiophenol on a carbonyl carbon, followed by cyclization and subsequent oxidation to yield the aromatic benzothiazole system. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. A variety of catalysts have been explored, including metal-based catalysts and greener alternatives.

Table 1: Catalytic Systems for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes

| Catalyst | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| ZnO NPs | Solvent-free, 30 min, RT | 79-91% | |

| H2O2/HCl | Ethanol, RT, 45-60 min | 85-94% | |

| Ionic Liquids | 80 °C, solvent-free, 10-25 min | 84-95% |

Cyclocondensation Reactions for Thiazole (B1198619) Ring Closure

Cyclocondensation reactions are fundamental to the formation of the thiazole ring within the benzothiazole scaffold. These reactions typically involve the intramolecular cyclization of an intermediate formed from the initial condensation step. The Jacobson synthesis, which involves the cyclization of thiobenzanilides, is another classical method for benzothiazole formation.

Regioselective Introduction and Transformation of Substituents

The precise placement and chemical modification of substituents on the benzene (B151609) ring of the benzothiazole nucleus are essential for tuning the molecule's properties. This requires controlled and selective chemical transformations.

Controlled Nitration Protocols at the Benzene Ring

The introduction of a nitro group at the 6-position of the 2-methylbenzothiazole ring is a key step. Electrophilic aromatic substitution, specifically nitration, is the standard method for this transformation. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.

Selective Reduction Techniques for Nitro Group Conversion to Amino

The conversion of the 6-nitro group to a 6-amino group is a critical transformation. This reduction must be selective to avoid the reduction of the thiazole ring. Various reducing agents can be employed for this purpose. A common method involves the use of metals in acidic media, such as tin chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.

The synthesis of derivatives of 2-aminobenzothiazoles with functional groups on the benzene ring can be achieved from the corresponding nitro-derivatives. One reported approach involves the protection of a pre-existing 2-amino group, followed by the reduction of the nitro group to an amino group, and then its functionalization.

Table 2: Reagents for the Selective Reduction of Nitrobenzothiazoles

| Reagent | Conditions | Notes | Reference |

|---|---|---|---|

| SnCl₂/H₂O | - | Used for the reduction of a nitro group in the presence of a 2-amino group (after protection). | |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Varies | A common method for nitro group reduction. | General knowledge |

It is important to note that the direct synthesis of 2-Methyl-6-nitro-7-aminobenzothiazole presents a synthetic challenge due to the directing effects of the substituents. A more plausible route might involve starting with a precursor that already contains the desired substitution pattern on the aniline (B41778) ring before the formation of the benzothiazole nucleus. For instance, starting from 4-nitro-5-amino-2-chlorotoluene and reacting it with a sulfur source could be a potential, though complex, pathway.

Synthetic Pathways for the 2-Methyl Moiety

The 2-methyl group can be introduced at different stages of the synthesis. One common method is the condensation of 2-aminothiophenol with acetic anhydride or acetyl chloride. Alternatively, a pre-formed benzothiazole can be methylated at the 2-position, although this is less common for introducing a simple methyl group.

A study on the synthesis of 2-methylbenzo[d]thiazole derivatives involved the reaction of appropriate precursors in DMF with K₂CO₃ at room temperature. The synthesis of 2-amino-6-methylbenzothiazole has been achieved through various methods, including the reaction of p-toluidine with sodium thiocyanate followed by cyclization.

Catalytic Strategies in Benzothiazole Synthesis

Catalysis offers a powerful tool for the construction of the benzothiazole core, enabling reactions under milder conditions with greater efficiency and selectivity. Both metal-based and metal-free catalytic systems have been extensively explored for the synthesis of benzothiazole derivatives.

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to benzothiazole formation has yielded a diverse array of powerful methods. These reactions often involve the formation of carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds through intramolecular cyclization or cross-coupling pathways.

Several approaches utilize transition metals like palladium (Pd), copper (Cu), ruthenium (Ru), and nickel (Ni) to catalyze the intramolecular oxidative cyclization of N-arylthioureas. nih.gov For instance, RuCl₃ has been used to catalyze the synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas in high yields. nih.gov Similarly, Pd(OAc)₂-catalyzed oxidative cyclization of N-aryl-N',N'-dialkylthioureas provides an effective route to 2-(dialkylamino)benzothiazoles. nih.gov Copper-catalyzed reactions are also prevalent, such as the three-component reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines to produce biologically relevant 2-aminobenzothiazoles. nih.gov Another copper-catalyzed method involves the condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org These strategies could be adapted for the synthesis of precursors to this compound. For example, a suitably substituted o-iodoaniline could be coupled with reagents to form the thiazole ring, a method that benefits from the reliability of copper and palladium catalysts. organic-chemistry.orgrsc.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzothiazole Analogues

| Catalyst | Substrates | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| RuCl₃ | N-arylthioureas | 2-aminobenzothiazoles | up to 91% | nih.gov |

| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | 2-(dialkylamino)benzothiazoles | up to 91% | nih.gov |

| CuI | 2-iodophenylisocyanides, K₂S, amines | 2-aminobenzothiazoles | up to 100% | nih.gov |

In recent years, organocatalysis has emerged as a sustainable and powerful alternative to metal-based catalysis, driven by the low toxicity, stability, and availability of organic catalysts. nih.govd-nb.info For the synthesis of benzothiazole derivatives, various organocatalysts have been employed. N-bromosuccinimide (NBS) has been used as an efficient catalyst for the one-pot, solvent-free synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthols. nih.gov The isothiourea derivative homobenzotetramisole is another example of an increasingly utilized nucleophilic organocatalyst. nih.govacs.org

Biocatalysis offers an environmentally benign approach to chemical synthesis. Natural catalysts, or enzymes, can provide high selectivity under mild reaction conditions. For benzothiazole synthesis, biocatalysts such as Acacia concinna have been used for the condensation of 2-aminothiophenol and various aryl aldehydes, particularly under microwave irradiation. nih.gov This approach aligns with the principles of green chemistry by avoiding the use of solvents. nih.gov Laccases have also been reported as effective catalysts for similar condensation reactions. nih.gov The application of these biocatalytic methods could provide a green pathway to intermediates for this compound.

Table 2: Organocatalytic and Biocatalytic Synthesis of Benzothiazole Derivatives

| Catalyst Type | Catalyst | Reaction | Conditions | Reference |

|---|---|---|---|---|

| Organocatalyst | N-Bromosuccinimide (NBS) | One-pot synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthols | 60°C, Solvent-free | nih.gov |

| Organocatalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Synthesis of thiazolo[3,2-a]quinazoline-1,5-diones | Mild | d-nb.info |

| Biocatalyst | Acacia concinna | Condensation of 2-aminothiophenol and aryl aldehydes | Microwave irradiation, Solvent-free | nih.gov |

Emerging Synthetic Techniques and Methodological Innovations

The quest for more efficient, rapid, and sustainable chemical processes has led to the adoption of innovative technologies in synthetic chemistry. Microwave-assisted synthesis and flow chemistry represent two such advancements that have had a significant impact on the synthesis of heterocyclic compounds, including benzothiazoles.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. scispace.comscielo.br This technique has been successfully applied to the synthesis of various benzothiazole derivatives.

One notable example directly relevant to the target compound's structural class is the microwave-induced condensation of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylaldehyde to form a Schiff base. scispace.com This method is highlighted for its eco-friendly nature, short reaction times, and good product yields. scispace.com In this specific synthesis, the reaction time was reduced from hours under conventional reflux to just minutes with microwave irradiation, and the yield improved significantly. scispace.com Other studies have demonstrated the use of microwave irradiation in the synthesis of imidazolidines derived from 2-aminobenzothiazole (B30445), again showcasing the benefits of rapid, efficient heating. researchgate.netuokerbala.edu.iq The application of microwave technology could significantly accelerate the synthesis of this compound and its analogues, particularly in condensation and cyclization steps.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 2-amino-6-nitrobenzothiazole derivative

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 2 hours | 38% | scispace.com |

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers numerous advantages over traditional batch processing. These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when handling hazardous reagents, rapid mixing, and straightforward scalability. akjournals.comresearchgate.net

The multistep continuous-flow synthesis of complex heterocyclic systems, including condensed benzothiazoles, has been successfully demonstrated. akjournals.commtak.hu Such processes can integrate several reaction steps, such as ring formation and nitro group reduction, into a single, telescoped sequence. akjournals.com For instance, a flow protocol can involve an initial ring closure, followed by a hydrogenation step in a packed-bed reactor (e.g., an H-Cube® reactor with a Pd/C catalyst) to reduce a nitro group, and a subsequent second ring closure to complete the synthesis of a tricyclic benzothiazole structure. akjournals.comresearchgate.net This approach is particularly relevant for synthesizing molecules like this compound, where a late-stage reduction of a nitro group to an amine is required. The precise control and safety features of flow chemistry make it an ideal platform for such transformations, which can be hazardous in batch mode. akjournals.commtak.hu

Elucidation of Chemical Reactivity and Derivatization Pathways

Reactions at the Amino Group

The amino group at the 7-position of the benzothiazole (B30560) ring is a primary site for various chemical modifications, including the addition of alkyl or acyl groups, conversion into a diazonium salt for subsequent reactions, and condensation to form imines.

N-alkylation of aminobenzothiazoles can be achieved using alkylating agents like benzylic alcohols, resulting in the regioselective formation of 2-(N-alkylamino)benzothiazoles. rsc.org However, the presence of a strong electron-withdrawing nitro group, as in 2-Methyl-6-nitro-7-aminobenzothiazole, decreases the nucleophilicity of the amino group's lone pair of electrons, making direct N-alkylation challenging. researchgate.net A potential alternative approach involves performing the N-alkylation step prior to the nitration of the benzothiazole ring. researchgate.net

N-acylation of aminobenzothiazoles is a common transformation. For instance, 2-aminobenzothiazoles can be acylated using chloroacetyl chloride. nih.gov The resulting N-acylated compounds can then undergo further modifications. For example, the acylation of 2-amino-6-nitrobenzothiazole (B160904) with acetic anhydride, followed by the reduction of the nitro group, provides a pathway to various 6-substituted amide derivatives. nih.gov Acetic acid can also be used as an effective and less hazardous acetylating agent for 2-aminobenzothiazoles, yielding N-acetamides. umpr.ac.id The presence of a nitro group can influence the reactivity of other parts of the molecule; for instance, the 6-nitro derivative of benzothiazole shows higher reactivity in homolytic acylation reactions. rsc.org

Interactive Table: Examples of N-Acylation Reactions

| Starting Material | Reagent | Product | Reference |

| 2-Aminobenzothiazole (B30445) | Chloroacetyl chloride | N-(Benzothiazol-2-yl)-2-chloroacetamide | nih.gov |

| 2-Amino-6-nitrobenzothiazole | Acetic anhydride | N-(6-Nitrobenzothiazol-2-yl)acetamide | nih.gov |

| 2-Aminobenzothiazole | Acetic acid | N-(Benzothiazol-2-yl)acetamide | umpr.ac.id |

The amino group on an aromatic ring can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com This diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com This process is fundamental to the Sandmeyer and Schiemann reactions.

Primary amines, such as the one in this compound, can undergo condensation reactions with aldehydes or ketones to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org For example, 2-aminothiazoles can react with aldehydes to produce the corresponding imine derivatives. nih.gov The reaction of 2-aminobenzothiazole with aldehydes and other components can lead to the formation of more complex heterocyclic systems through multi-component reactions. nih.govnih.gov

Interactive Table: General Scheme for Imine Formation

| Reactant 1 | Reactant 2 | Product Type |

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) or Ketone (R'-C(O)-R'') | Imine (R-N=CR'R'') |

Reactivity of the Nitro Group

The nitro group at the 6-position significantly influences the chemical properties of the molecule, both through its own reactivity and its electronic effects on the benzothiazole ring.

The nitro group is readily reduced to an amino group. youtube.com This transformation is a key step in many synthetic pathways. Common reagents for this reduction include hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), or metals like iron, tin, or zinc in the presence of an acid. youtube.comyoutube.com For instance, the reduction of a nitro group can be achieved using stannous chloride (SnCl₂) in water. nih.gov In some cases, the reduction of a nitro group can lead to other functionalities. For example, the reduction of certain nitro compounds with sodium benzenetellurolate can yield azo compounds, where two nitrogen atoms are double-bonded to each other. bris.ac.uk Further reduction of these azo compounds can then lead to the corresponding amines. bris.ac.uk The reduction of nitroarenes can also be selectively stopped at the N-arylhydroxylamine stage under specific conditions. organic-chemistry.org

Aromatic rings are generally resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic aromatic substitution (SNAᵣ). libretexts.orglibretexts.org The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, particularly when it is positioned ortho or para to the leaving group. libretexts.orglibretexts.org This allows for the displacement of a suitable leaving group on the aromatic ring by a nucleophile. While the this compound does not have a leaving group ortho or para to the nitro group on the benzene (B151609) portion of the ring system, the activating effect of the nitro group is a fundamental principle in the chemistry of nitroaromatic compounds.

Reactions Involving the Benzothiazole Heterocycle

The benzothiazole ring system itself can undergo reactions at both the benzene and thiazole (B1198619) moieties.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In this reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlumenlearning.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring.

In the case of this compound, the benzene ring is substituted with both an activating amino group and a deactivating nitro group. The amino group is a strong activating group and an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. Conversely, the nitro group is a strong deactivating group and a meta-director. youtube.comyoutube.com The directing effects of these groups will determine the position of further substitution on the benzene ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. lumenlearning.commasterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lumenlearning.commasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. lumenlearning.com

The interplay between the activating amino group and the deactivating nitro group on the benzothiazole ring will dictate the feasibility and outcome of these reactions.

The thiazole ring of this compound contains both a nitrogen and a sulfur atom, which can participate in various reactions. The lone pair of electrons on the nitrogen atom gives it basic properties, allowing it to be protonated. youtube.com The thiazole ring can undergo reactions such as electrophilic addition to the nitrogen. youtube.com

The sulfur atom in the thiazole ring can also be a site for chemical modification, although such reactions are less common than those involving the nitrogen atom. The reactivity of the thiazole ring is a key aspect of its utility in synthesizing diverse chemical structures. nih.govyoutube.com

Formation of Complex Fused Heterocyclic Systems

The presence of the amino group on the benzothiazole ring provides a reactive handle for the construction of fused heterocyclic systems.

Annulation reactions are processes that form a new ring onto an existing molecule. organic-chemistry.orguclouvain.benih.gov The Gould-Jacobs reaction is a classic example used to synthesize quinoline (B57606) derivatives from anilines. wikipedia.orgablelab.eu This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgablelab.eucas.cz

In the context of 2-aminonitrobenzothiazoles, the amino group can react in a similar manner to an aniline in the Gould-Jacobs reaction. This allows for the fusion of a pyridinone ring onto the benzothiazole scaffold, leading to the formation of complex, multi-ring heterocyclic systems. The reaction conditions, such as temperature and the choice of solvent, can significantly influence the yield and the specific isomer formed. ablelab.eucas.cz For instance, the reaction of 2-substituted 5- and 6-aminobenzoxazoles with diethyl ethoxymethylenemalonate under Gould-Jacobs conditions can lead to a mixture of angularly and linearly annelated products. cas.cz

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov 2-Aminobenzothiazoles are valuable substrates in MCRs for the synthesis of fused pyrimidine (B1678525) systems. nih.gov

A general mechanism for such an MCR involves the initial Knoevenagel condensation between an aldehyde and a β-ketoester. The resulting α,β-unsaturated compound then undergoes a Michael addition with the 2-aminobenzothiazole. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrimidine ring. nih.gov These reactions can be catalyzed by various agents, including ionic liquids, acids, and metal catalysts, and can often be performed under environmentally friendly conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

A detailed analysis of the ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each proton and carbon atom in the 2-Methyl-6-nitro-7-aminobenzothiazole molecule. The expected chemical shifts, multiplicities (splitting patterns), and integration values would confirm the presence and connectivity of the methyl group, the aromatic protons on the benzothiazole (B30560) ring, and the amino group protons. However, no published NMR data for this specific compound could be located.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish definitive correlations between protons and carbons, confirming the substitution pattern on the benzothiazole ring. These experiments would be essential to unambiguously differentiate between potential isomers. No such 2D NMR studies for this compound have been reported in the available literature.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including infrared and Raman techniques, provides insights into the functional groups present in a molecule and their bonding environments.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group (NO₂), C-H stretching of the methyl and aromatic groups, and various fingerprint vibrations corresponding to the benzothiazole ring system. Without experimental data, a specific analysis is not possible.

Raman spectroscopy would complement the IR data, providing information on the molecular vibrations of this compound. It is particularly useful for observing symmetric vibrations and the carbon backbone. No Raman spectra for this compound are currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and identify its chromophoric properties. The presence of the nitro and amino groups, in conjunction with the benzothiazole ring, would likely result in characteristic absorption maxima in the UV-Vis spectrum. However, no experimental UV-Vis data for this compound has been documented.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is a critical analytical technique for the unambiguous identification of novel or synthesized organic compounds. For this compound (C₈H₇N₃O₂S), HRMS would provide an extremely accurate mass measurement of the molecular ion.

An HRMS analysis would yield a high-resolution mass-to-charge ratio (m/z) value, typically with four or more decimal places. This precise measurement allows for the confident determination of the compound's elemental composition and, consequently, its molecular formula. The experimentally determined monoisotopic mass would be compared against the theoretical mass calculated for C₈H₇N₃O₂S to confirm the compound's identity.

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem MS/MS experiment), HRMS can be used to elucidate the compound's structure. The fragmentation pattern provides valuable insights into the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂), the methyl group (CH₃), and potentially cleavage of the thiazole (B1198619) ring. Analysis of these fragment ions would help to confirm the positions of the substituents on the benzothiazole core.

Table 1: Theoretical HRMS Data for this compound

| Property | Data |

| Molecular Formula | C₈H₇N₃O₂S |

| Theoretical Monoisotopic Mass | 209.0259 Da |

| Expected Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

This table represents theoretical data that would be expected from an HRMS analysis.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unequivocal structural proof of this compound, assuming a suitable single crystal can be grown.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A successful crystallographic analysis would generate a detailed model of the molecule's structure in the solid state. This includes precise measurements of all bond lengths (e.g., C-C, C-N, C-S, N-O), bond angles (the angles between adjacent bonds), and torsion angles (the dihedral angles that describe the conformation of the molecule).

This data would confirm the planar nature of the benzothiazole ring system and reveal the precise geometry of the methyl, nitro, and amino substituents. For instance, it would show the orientation of the nitro group relative to the aromatic ring and any potential steric hindrance between the adjacent nitro and amino groups.

Table 2: Expected X-ray Crystallography Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | A specific symmetry group designation (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths | Precise distances (in Å) for all covalent bonds. |

| Bond Angles | Angles (in °) between bonds sharing a common atom. |

| Torsion Angles | Dihedral angles (in °) defining the conformation of substituents relative to the ring. |

This table outlines the types of parameters that would be determined. Actual values are dependent on experimental data.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions.

For this compound, the amino (-NH₂) and nitro (-NO₂) groups are capable of forming strong hydrogen bonds. The analysis would detail the hydrogen bonding network, identifying donor and acceptor atoms and the corresponding distances and angles. The planar benzothiazole ring system might also lead to π-π stacking interactions, where aromatic rings are packed in a parallel or offset fashion. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone in the theoretical analysis of molecular systems. scirp.org These methods allow for the detailed examination of electronic structure, which governs a molecule's geometry, stability, and spectroscopic characteristics.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule with high accuracy. core.ac.uk By finding the minimum energy conformation, researchers can determine bond lengths, bond angles, and dihedral angles. For benzothiazole (B30560) derivatives, DFT studies have shown that the fused ring system is largely planar. nih.gov The introduction of substituents like methyl, nitro, and amino groups will induce minor distortions in this planarity and alter the local geometry around the substitution sites.

A significant application of DFT is the prediction of vibrational spectra (infrared and Raman). core.ac.uk By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the interpretation of experimental data. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of C-H bonds, the bending of N-H bonds, or the characteristic vibrations of the nitro group and the benzothiazole ring system. For instance, studies on similar molecules have successfully assigned the vibrational modes observed in their FT-IR and FT-Raman spectra using DFT calculations. core.ac.uknih.gov

Table 1: Predicted Vibrational Frequencies for a Representative Benzothiazole Derivative (Note: This table is illustrative and based on general findings for substituted benzothiazoles. The exact frequencies for 2-Methyl-6-nitro-7-aminobenzothiazole would require specific calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (amino group) | ~3400-3500 |

| C-H Stretch (methyl group) | ~2900-3000 |

| C=N Stretch (thiazole ring) | ~1600-1650 |

| NO₂ Asymmetric Stretch | ~1500-1550 |

| NO₂ Symmetric Stretch | ~1300-1350 |

| C-S Stretch (thiazole ring) | ~650-750 |

This predictive power is crucial for confirming the successful synthesis of the target molecule and for understanding its structural nuances.

The electronic behavior of a molecule is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com

In substituted benzothiazoles, the distribution of HOMO and LUMO is heavily influenced by the nature and position of the substituents. mdpi.comresearchgate.net For this compound, the electron-donating amino group and the electron-withdrawing nitro group would significantly impact the electron density distribution. The HOMO is likely to be localized on the more electron-rich portions of the molecule, such as the amino group and the benzothiazole ring, while the LUMO is expected to be concentrated around the electron-deficient nitro group. researchgate.net This charge transfer character is fundamental to understanding the molecule's reactivity and potential applications. core.ac.uk

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions within the molecule. scirp.orgscirp.org It provides a detailed picture of the electron density distribution in bonds and lone pairs, revealing the stabilizing interactions between different parts of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Benzothiazoles (Note: These values are representative and would vary for the specific compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzothiazole | -6.5 | -1.8 | 4.7 |

| 2-Aminobenzothiazole (B30445) | -5.8 | -1.5 | 4.3 |

| 6-Nitrobenzothiazole (B29876) | -7.2 | -2.5 | 4.7 |

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov MD simulations are particularly useful for studying the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. biointerfaceresearch.com

For this compound, MD simulations could be employed to:

Explore Conformational Space: Analyze the rotation of the methyl and amino groups and any puckering of the thiazole (B1198619) ring.

Study Intermolecular Interactions: Simulate how multiple molecules of the compound interact with each other in a condensed phase, providing insights into crystal packing and bulk properties.

Investigate Solvation: Model the behavior of the molecule in different solvents to understand its solubility and the nature of solute-solvent interactions.

Simulate Protein-Ligand Binding: If the molecule is being investigated for biological activity, MD simulations can provide detailed information about its binding mode and stability within a protein's active site. nih.gov

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

A key aspect of mechanistic studies is the characterization of transition states—the high-energy structures that connect reactants and products. researchgate.net DFT calculations can be used to locate these transition states and calculate their energies, which correspond to the activation energy of the reaction. acs.org

For the synthesis of this compound, computational studies could be used to:

Investigate the mechanism of the cyclization reaction that forms the benzothiazole ring. researchgate.net

Study the regioselectivity of the nitration step.

Elucidate the pathway of the amination reaction.

By understanding the energetics of different possible reaction pathways, chemists can optimize reaction conditions to favor the formation of the desired product. For example, computational studies have been used to understand the role of catalysts and solvents in the synthesis of benzothiazole derivatives. researchgate.netresearchgate.net

Kinetic and Thermodynamic Parameters from Theoretical Models

Theoretical models for determining kinetic and thermodynamic parameters typically rely on computational chemistry software, such as Gaussian, and are founded on principles like the transition state theory. koreascience.kr For a given reaction, this approach involves:

Geometry Optimization: Calculating the lowest energy structures for reactants, transition states, and products using methods like Density Functional Theory (DFT), for instance with the B3LYP or M062X functionals. koreascience.kr

Frequency Calculations: Performing frequency calculations on the optimized geometries to confirm that reactants and products are at a minimum energy state (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). koreascience.kr

Parameter Calculation: Using the outputs from these calculations, key thermodynamic functions such as enthalpy, entropy, and Gibbs free energy can be determined. iitb.ac.in Kinetic parameters, including the activation energy and the pre-exponential factor in the Arrhenius equation, are derived from the energy barrier of the transition state. koreascience.kriitb.ac.in

These computational methods allow for the investigation of reaction mechanisms and stability without the need for physical experiments. koreascience.kr

Theoretical Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

While a specific Quantitative Structure-Activity Relationship (QSAR) model for this compound that excludes efficacy or potency is not described in the available literature, the theoretical approaches for developing such models for benzothiazole derivatives are well-documented. QSAR aims to build statistical relationships between the structural properties of a series of compounds and a particular response. researchgate.net

The development of a QSAR model involves several key steps:

Descriptor Calculation: The first step is to characterize the molecules using numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For benzothiazole derivatives, these can include:

Physicochemical Descriptors: Such as the octanol-water partition coefficient (logP), molar refractivity (MR), and dipole moment. researchgate.net

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, describing its size, shape, and degree of branching. pharmatutor.org

Fragment-Based Descriptors: These describe the presence or properties of specific substructures or functional groups within the molecule. pharmatutor.orgnih.gov

Quantum Chemical Descriptors: Calculated using semi-empirical or ab initio methods, these can include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE) between them. researchgate.net

Model Building: Once descriptors are calculated, a mathematical model is constructed to correlate these descriptors with the property of interest. A common technique is Multiple Linear Regression (MLR), which generates an equation linking the most relevant descriptors to the activity. nih.gov Group-based QSAR (G-QSAR) is a more recent methodology that analyzes complex structures by breaking them down into fragments. nih.gov

Model Validation: The predictive power and robustness of the generated QSAR model must be rigorously validated. This involves internal validation techniques, such as cross-validation (q²), and external validation using a test set of compounds that were not used to build the model. nih.gov

These theoretical approaches provide a framework for predicting the properties of new compounds and for understanding the structural requirements for a desired outcome, guiding further synthesis and investigation. pharmatutor.orgnih.gov

Data Table for Related Compound: 2-Amino-6-nitrobenzothiazole (B160904)

As specific experimental or calculated property data for this compound is not available in public databases, the following table provides computed properties for the structurally related compound, 2-Amino-6-nitrobenzothiazole.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂S | PubChem nih.gov |

| Molecular Weight | 195.20 g/mol | PubChem nih.gov |

| IUPAC Name | 6-nitro-1,3-benzothiazol-2-amine | PubChem nih.gov |

| CAS Number | 6285-57-0 | PubChem nih.gov |

| Melting Point | 247-249 °C | Sigma-Aldrich sigmaaldrich.com |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Topological Polar Surface Area | 113 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

Mechanistic Investigations of Biological Interactions Molecular and Cellular Focus

Enzyme Inhibition Mechanisms at the Molecular Level

At the molecular level, the 2-aminobenzothiazole (B30445) core can engage in multiple types of interactions with protein targets, including hydrogen bonds, chalcogen bonds, and π-π stacking or van der Waals contacts, which contribute to its inhibitory activity. nih.gov

Derivatives of the 2-aminobenzothiazole scaffold have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are zinc-metalloenzymes crucial in various physiological and pathological processes. rsc.org Certain sulfonamide derivatives of benzothiazole (B30560) have shown significant inhibitory action against several isoforms, including the tumor-associated hCA IX and hCA XII. rsc.orgunifi.it

The primary mechanism of inhibition involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site. rsc.org The benzothiazole ring itself contributes to the binding affinity through interactions with amino acid residues in the active site. rsc.org Studies on a series of benzo[d]thiazole-6-sulfonamides revealed that 2-amino substituted compounds were effective inhibitors of hCA IX, with inhibition constants (KIs) in the low nanomolar range. unifi.it For instance, the 2-amino-benzo[d]thiazole-6-sulfonamide was found to be a highly effective hCA IX inhibitor (KI = 3.7 nM), demonstrating the importance of the 2-amino group and the substitution pattern on the benzene (B151609) ring for potent and selective inhibition. unifi.it The presence of different substituents on the benzothiazole nucleus can fine-tune the inhibitory potency and selectivity against various CA isoforms. unifi.itnih.gov

Table 1: Inhibition of Tumor-Associated Carbonic Anhydrase (hCA IX) by Related Benzothiazole Sulfonamides This table presents data for related compounds to illustrate the inhibitory potential of the scaffold.

| Compound | Inhibition Constant (K_I) against hCA IX (nM) |

|---|---|

| 2-Amino-benzo[d]thiazole-6-sulfonamide | 3.7 |

| 2-Amino-benzo[d]thiazole-5-sulfonamide | 38.2 |

| Acetazolamide (Standard) | 25.0 |

| Ethoxzolamide (Lead Compound) | 8.1 |

Data sourced from a study on benzo[d]thiazole-5- and 6-sulfonamides. unifi.it

The 2-aminobenzothiazole scaffold is a versatile framework for developing kinase inhibitors. nih.gov Derivatives have shown inhibitory activity against a range of kinases involved in cancer cell proliferation and survival, such as Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). nih.gov

For example, a 2-aminobenzothiazole derivative effectively blocked the enzymatic activity of FAK with an IC₅₀ value of 19.5 µM. nih.gov Another derivative was identified as the most potent PI3Kα inhibitor in a separate study, with an IC₅₀ of 1.03 nM. nih.gov The introduction of a nitro group at the C6 position of the 2-aminobenzothiazole scaffold has been shown to decrease EGFR inhibition activity in some contexts. nih.gov However, other studies on novel 2-aminobenzothiazole derivatives found that compounds containing a 4-nitroaniline (B120555) moiety demonstrated significant growth reduction in lung (A549) and breast (MCF-7) cancer cell lines, though this was not primarily through PI3Kγ inhibition, suggesting effects on other kinases like CDK2, Akt, or mTOR. nih.gov

Nitroaromatic compounds, including those with a benzothiazole-related structure, are known to be potent inhibitors of the flavoenzyme DprE1 from Mycobacterium tuberculosis. nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.gov Covalent inhibitors like benzothiazinones (BTZ) act as suicide substrates following DprE1-mediated nitroreduction. nih.gov

The mechanism involves the enzymatic reduction of the nitro group on the inhibitor to a nitroso species. This highly reactive intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inactivation of the enzyme and halting cell wall synthesis. nih.gov Given that 2-Methyl-6-nitro-7-aminobenzothiazole contains a nitro group, a key pharmacophoric feature for this class of inhibitors, it is plausible that it targets DprE1 through a similar covalent mechanism. nih.govnih.gov

Cellular Pathway Perturbations

The enzymatic inhibition exerted by 2-aminobenzothiazole derivatives translates into significant disruptions of critical cellular pathways, including those governing cell growth, survival, and blood vessel formation.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. This process is heavily reliant on the activity of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking VEGFR-2 kinase activity, it is possible to inhibit angiogenesis. nih.gov Research has identified a 2-aminobenzothiazole derivative as a potent VEGFR-2 inhibitor with an IC₅₀ value of 0.5 μM, which also demonstrated a good inhibitory effect on the formation of new blood vessels in a chick chorioallantoic membrane assay. nih.gov This suggests that compounds based on the 2-aminobenzothiazole scaffold can perturb angiogenesis pathways.

A significant anticancer mechanism of 2-aminobenzothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govukrbiochemjournal.org Studies on various human cancer cell lines have shown that these compounds can trigger apoptosis through multiple molecular events.

For instance, certain derivatives have been shown to induce the cleavage of PARP1 and caspase-3, which are key executioner proteins in the apoptotic cascade. nih.govukrbiochemjournal.org They can also modulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to an increase in pro-apoptotic proteins like Bim and BAX, and a decrease in the level of anti-apoptotic proteins like Bcl-2. ukrbiochemjournal.orgmdpi.com This shift in balance can trigger the depolarization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway. nih.gov The induction of apoptosis has been observed in various cell lines, including leukemia and canine mammary cancer cells, highlighting the broad potential of this class of compounds to activate cell death pathways. nih.govmdpi.com

Table 2: Effects of Related 2-Aminothiazole Derivatives on Apoptotic Markers in Leukemia Cells This table summarizes findings for related thiazole (B1198619) compounds to illustrate the pro-apoptotic potential of the chemical class.

| Apoptotic Marker | Observed Effect | Reference |

|---|---|---|

| PARP1 and Caspase-3 | Cleavage Induced | ukrbiochemjournal.org |

| Bim (pro-apoptotic protein) | Level Increased | ukrbiochemjournal.org |

| Bcl-2 (anti-apoptotic protein) | Level Decreased | ukrbiochemjournal.org |

| Mitochondrial Membrane | Depolarization Triggered | nih.gov |

Influence on Cell Cycle Progression

Investigations into the broader class of 2-aminobenzothiazole derivatives have revealed their potential to influence cell cycle progression, a critical process in cell proliferation. While direct studies on this compound are not extensively detailed in the provided results, the behavior of analogous compounds offers valuable insights. For instance, certain 2-aminobenzothiazole analogues have been found to arrest the cell cycle in the G2/M phase in cancer cell lines such as HeLa and MCF-7. nih.gov This phase is a crucial checkpoint for DNA repair before the cell divides. By halting the cycle at this stage, these compounds can induce apoptosis, or programmed cell death, in a manner that is dependent on their concentration. nih.gov

Furthermore, some derivatives have been shown to suppress cell migration and induce cell cycle arrest in MCF-7 cells by targeting specific cellular pathways. nih.gov One such pathway involves the PI3Kα kinase, where a potent inhibitor from the 2-aminobenzothiazole family demonstrated significant growth-inhibitory activity and triggered apoptosis by affecting the levels of anti-apoptotic proteins. nih.gov The introduction of a nitro group at the C6 position, as seen in the subject compound, has been noted in other 2-aminobenzothiazole derivatives to influence biological activity, though its specific impact on cell cycle progression requires further targeted investigation. nih.gov

Antimicrobial Action Mechanisms

The antimicrobial properties of benzothiazole derivatives are a significant area of research, with studies exploring their efficacy against a range of pathogens.

Inhibition of Bacterial and Fungal Growth in vitro

Derivatives of 2-aminobenzothiazole have demonstrated notable in vitro antimicrobial activity. For example, newly synthesized imidazolidines derived from 2-aminobenzothiazole exhibited greater activity than the antibiotic gentamycin against Gram-positive bacteria like Staphylococcus aureus. researchgate.net Certain derivatives also showed better activity against the Gram-negative bacterium Escherichia coli compared to the control drug. researchgate.net

In another study, 2-azidobenzothiazoles, synthesized from substituted 2-aminobenzothiazoles, were tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov One compound, in particular, showed significant antibacterial potential against Enterococcus faecalis and Staphylococcus aureus. nih.gov It was also found to inhibit biofilm formation at concentrations below its minimum inhibitory concentration (MIC), suggesting a mechanism that disrupts bacterial community structures. nih.gov The presence of substituents on the benzothiazole ring, such as the nitro and methyl groups in this compound, is known to modulate this antimicrobial activity.

Identification of Molecular Targets in Pathogenic Microorganisms

A key mechanism for the antimicrobial action of 2-aminobenzothiazole derivatives involves the targeting of essential bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. nih.gov By inhibiting the ATP-binding site of the GyrB subunit of DNA gyrase, these compounds can disrupt DNA synthesis and lead to bacterial cell death. nih.govresearchgate.net

Another identified molecular target is the two-component systems in bacteria, which are responsible for regulating various virulence factors, including toxin production and motility. nih.gov Some 2-aminobenzothiazole-based inhibitors have been designed to target the CA (catalytic and ATP-binding) domain of histidine kinases, which are central to these signaling pathways. nih.gov This approach aims to reduce the pathogenicity of bacteria like Pseudomonas aeruginosa without directly killing them, which could lessen the evolutionary pressure for developing resistance. nih.gov

Biochemical Basis of Antidiabetic Activity

The potential of benzothiazole derivatives as antidiabetic agents has been linked to their influence on glucose metabolism and insulin (B600854) sensitivity.

Mechanisms Influencing Glucose Metabolism and Insulin Sensitivity

Several studies have indicated that 2-aminobenzothiazole derivatives can exert their antidiabetic effects through various mechanisms. One prominent mechanism is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a role in regulating cortisol levels, which can in turn affect glucose metabolism. researchgate.netnih.gov By inhibiting this enzyme, certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been shown to significantly lower plasma glucose levels in animal models of non-insulin-dependent diabetes. researchgate.netnih.gov

Another mechanism involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. mdpi.com Agonist effects on PPARγ by benzothiazole derivatives can improve insulin sensitivity. mdpi.com Furthermore, some benzothiazole derivatives have been found to inhibit α-glucosidase and α-amylase, enzymes that are responsible for the breakdown of carbohydrates in the gut. nih.gov By blocking these enzymes, the absorption of glucose from the intestine is delayed, leading to lower post-meal blood glucose levels. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (Excluding Efficacy/Potency Data)

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a compound influences its biological activity. For 2-aminobenzothiazole derivatives, these studies have highlighted the importance of various substituents and their positions on the benzothiazole ring.

For anticancer activity, SAR analysis has suggested that electron-withdrawing groups are generally preferred for antiproliferative effects. nih.gov The position of substituents is also critical; for instance, modifications at the C6 position of the 2-aminobenzothiazole scaffold have been shown to be important for activity against certain cancer cell lines. nih.gov The introduction of a nitro group at this position has been observed to affect EGFR inhibition activity in some derivatives. nih.gov

In the context of antimicrobial action, SAR studies have revealed that substitutions at the C5 position of the benzothiazole ring can influence the antibacterial spectrum. nih.gov For example, the introduction of certain amine substituents at C5 in a series of DNA gyrase B inhibitors led to improved activity against Gram-positive bacteria and, in some cases, conferred potent activity against Gram-negative pathogens. nih.gov The core 2-aminobenzothiazole structure itself is considered a privileged scaffold, with the amino group at the C2 position providing a key site for modifications that can alter the compound's interaction with biological targets. nih.gov

Regarding antidiabetic activity, SAR studies of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have indicated that the nature of the substituent at the C6 position of the benzothiazole ring is a key determinant of their inhibitory activity against 11β-HSD1. researchgate.netnih.gov For instance, the presence of a methoxy (B1213986) group at C6 was found to be favorable for this inhibition. researchgate.net These insights are instrumental in the rational design of new derivatives with improved mechanistic profiles.

Correlation of Structural Modifications with Molecular Interactions

The biological activity of benzothiazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies on analogous compounds reveal that modifications at the C-2, C-6, and C-7 positions significantly influence their molecular interactions and subsequent biological effects. While direct experimental data on this compound is limited in publicly available research, a correlational analysis can be inferred from studies on closely related 2-amino-6-nitrobenzothiazole (B160904) derivatives.

The 2-amino group is a common feature in many biologically active benzothiazoles and serves as a crucial anchor for various substitutions. The introduction of different moieties at this position can dramatically alter the compound's potency and selectivity for its biological targets. For instance, in a series of 2-amino-6-nitrobenzothiazole-derived hydrazones, the nature of the substituent on the hydrazone chain was found to be critical for monoamine oxidase (MAO) inhibition. nih.gov The presence of a methyl group at the C-2 position, as in the titular compound, is expected to influence the steric and electronic properties of the molecule. Compared to an unsubstituted amino group, a methyl group can provide a degree of steric hindrance that may affect binding orientation within a target protein's active site. Furthermore, it can enhance the lipophilicity of the molecule, which may influence its ability to cross cellular membranes and interact with hydrophobic pockets within a receptor. Studies on other benzothiazoles have shown that even small alkyl groups at the C-2 position can impact activity. rjpbcs.com

The 6-nitro group is a strong electron-withdrawing group and has been shown to be a key feature in several series of potent benzothiazole-based inhibitors. nih.govrjpbcs.com In derivatives of 2-aminobenzothiazole, a nitro group at the C-6 position has been associated with potent inhibitory activity against enzymes like MAO-B and acetylcholinesterase (AChE). nih.govresearchgate.net The electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire benzothiazole ring system, potentially enhancing π-π stacking interactions with aromatic amino acid residues in a protein's binding site. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions that stabilize the ligand-protein complex.

The presence of a 7-amino group, in conjunction with the 6-nitro group, is a distinguishing feature of this compound. While direct SAR data for 7-amino-6-nitrobenzothiazoles is scarce, the introduction of a second substituent on the benzene ring can be expected to significantly modulate the molecule's properties. An amino group at the C-7 position is an electron-donating group, which would have an opposing electronic effect to the adjacent nitro group. This electronic push-pull system could enhance the molecule's dipole moment and polarizability, potentially leading to stronger and more specific interactions with its biological target. The 7-amino group also provides an additional site for hydrogen bond donation, which could be critical for anchoring the molecule within a binding pocket. In studies of other benzothiazoles, the addition of substituents to the benzene portion of the scaffold, including at the C-7 position, has been shown to improve potency. rjpbcs.com

The following table summarizes the influence of various substituents on the activity of analogous 2-amino-6-nitrobenzothiazole derivatives, providing a basis for understanding the potential role of the modifications in this compound.

| Compound Series | Position of Modification | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 2-Amino-6-nitrobenzothiazole Hydrazones | 2-Amino (via hydrazone linker) | N'-(5-Chloro-2-oxoindolin-3-ylidene) | High MAO-B inhibitory activity (IC50 = 1.8 nM) | nih.gov |

| 2-Amino-6-nitrobenzothiazole Hydrazones | 2-Amino (via hydrazone linker) | N'-(1-(4-bromophenyl)ethylidene) | Most active MAO-A inhibitor in the series (IC50 = 0.42 µM) | nih.gov |

| 2-Aminobenzothiazole Derivatives | 6-Position | Nitro (NO2) | Generally confers potent activity against MAO and AChE | nih.govresearchgate.net |

| 2-Aminobenzothiazole Derivatives | 6-Position | Ethoxy (OEt) | Higher cytotoxicity than H, Me, or NO2 in a series of EGFR inhibitors | rjpbcs.com |

| 2-Aminobenzothiazole Derivatives | 7-Position | Chloro (Cl) | Increased potency against CSF1R kinase | rjpbcs.com |

Computational Docking and Binding Mode Analysis

To elucidate the potential molecular interactions of this compound with biological targets, computational docking studies on structurally related compounds can provide significant insights. Molecular modeling of 2-amino-6-nitrobenzothiazole derivatives has revealed common binding patterns within the active sites of enzymes such as MAO and AChE, which are characterized by a combination of hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net

Based on these studies, a hypothetical binding mode for this compound can be proposed. The benzothiazole core is expected to anchor the molecule within a binding pocket, often forming π-π stacking interactions with aromatic amino acid residues like tyrosine or tryptophan. researchgate.net This type of interaction is a recurring theme in the binding of benzothiazole derivatives and is crucial for the stable positioning of the ligand. mdpi.com

The substituents on the benzothiazole ring play distinct roles in orienting the molecule and strengthening the binding affinity.

6-Nitro Group: The nitro group is predicted to be a key interaction point. Its oxygen atoms are potent hydrogen bond acceptors and are likely to form hydrogen bonds with donor residues in the active site, such as the backbone amide protons of amino acids or the side chains of residues like asparagine or glutamine. researchgate.net These interactions are critical for the high potency observed in many 6-nitrobenzothiazole (B29876) derivatives.

7-Amino Group: The 7-amino group, being a hydrogen bond donor, could form additional hydrogen bonds with acceptor residues (e.g., the carbonyl oxygen of an amino acid backbone or the side chain of aspartate or glutamate). This additional interaction could significantly enhance binding affinity and potentially contribute to selectivity for a specific target. The interplay between the electron-donating 7-amino group and the electron-withdrawing 6-nitro group may also create a favorable electrostatic profile for interaction with the protein surface.

Docking analyses of related 2-amino-6-nitrobenzothiazole hydrazones into the active site of MAO-B have shown that the benzothiazole nucleus fits into the substrate cavity, while other parts of the molecule extend into the entrance cavity. researchgate.net The binding is often stabilized by hydrogen bonds involving the linker nitrogen atoms. For this compound, it is plausible that the 2-methyl and 7-amino groups, along with the core nitrogen and sulfur atoms, could engage in a network of interactions that define its specific binding orientation and affinity.

The table below outlines the probable molecular interactions of this compound based on computational studies of analogous compounds.

| Molecular Moiety | Type of Interaction | Potential Interacting Residues (based on analogs) | Reference |

|---|---|---|---|

| Benzothiazole Ring | π-π Stacking | Tyrosine (Tyr), Tryptophan (Trp) | researchgate.netmdpi.com |

| 6-Nitro Group | Hydrogen Bond (Acceptor) | Amide backbones, Asparagine (Asn), Glutamine (Gln) | researchgate.net |

| 7-Amino Group | Hydrogen Bond (Donor) | Aspartate (Asp), Glutamate (Glu), Carbonyl backbones | rjpbcs.com |

| 2-Methyl Group | Hydrophobic/Van der Waals | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) | mdpi.com |

| Thiazole Nitrogen | Hydrogen Bond (Acceptor) | Amino acid residues in the active site | researchgate.net |

Applications in Advanced Materials Science and Catalysis

Ligand Design for Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and catalytic properties. While direct studies on 2-Methyl-6-nitro-7-aminobenzothiazole are not available, the behavior of analogous compounds offers insights into its potential.

Synthesis and Characterization of Metal Complexes with Analogous Benzothiazole (B30560) Ligands

The synthesis of metal complexes using ligands derived from the broader 2-aminobenzothiazole (B30445) family is a well-established area of research. For instance, Schiff base ligands derived from 2-amino-6-nitrobenzothiazole (B160904) have been successfully used to create complexes with various transition metals. nih.gov The general methodology involves the condensation of the amino group of the benzothiazole with an aldehyde or ketone to form a Schiff base, which then coordinates to a metal ion.

A typical synthesis involves reacting the Schiff base ligand with a metal salt, such as a chloride or sulfate (B86663) salt of cobalt(II), nickel(II), copper(II), or zinc(II), in an ethanolic solution. nih.govresearchgate.net The resulting metal complexes are often colored precipitates and can be characterized using a suite of analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Elemental Analysis: To determine the stoichiometry of the metal and ligand.

Magnetic Susceptibility Measurements: To understand the magnetic properties of the complex.

These studies on related compounds indicate that this compound, with its amino and nitro functional groups, would likely be a potent ligand for coordinating with a variety of metal ions.

Luminescent Properties of Metal-Organic Frameworks with Related Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. Their porosity and the potential for incorporating luminescent organic linkers make them promising for applications in sensing, catalysis, and light-emitting devices. rsc.orgresearchgate.netresearchgate.net

While no MOFs incorporating this compound have been reported, the general principles of luminescent MOFs are well-understood. The luminescence in MOFs can originate from the organic linker, the metal ion, or from charge transfer between them. rsc.org The introduction of nitro groups on organic linkers can sometimes lead to the quenching of luminescence, which can be exploited for sensing applications, particularly for detecting nitroaromatic compounds. mdpi.com Conversely, the inherent fluorescence of the benzothiazole core, when integrated into a rigid MOF structure, could potentially be enhanced.

Optoelectronic Material Development

The development of organic materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and sensors, is a rapidly advancing field. Benzothiazole derivatives are known to possess interesting photophysical properties that make them suitable for these applications.

Integration into Organic Light-Emitting Diodes (OLEDs)

OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. researchgate.net The color and efficiency of the emitted light are determined by the molecular structure of the organic material. Benzothiazole-containing compounds have been investigated as components of OLEDs due to their electronic properties and thermal stability. researchgate.net

Although there is no specific data on the use of this compound in OLEDs, related benzothiadiazole derivatives have been used as electron-accepting units in the design of materials for OLEDs. researchgate.net The electron-withdrawing nature of the nitro group in this compound could influence its electron-transporting properties, a key factor in OLED performance.

Application in Chemical Sensors and Bio-Probes

The development of chemical sensors and bio-probes often relies on molecules that exhibit a change in their optical or electronic properties upon interaction with a specific analyte. Luminescent MOFs based on thiazole (B1198619) derivatives have been shown to be effective sensors for various substances, including nitroaromatics and anions. nih.gov

The presence of both an amino group (a potential binding site) and a nitro group (which can influence electronic properties) on the this compound scaffold suggests its potential as a chemosensor. The interaction with an analyte could lead to a change in its fluorescence or absorption spectrum, forming the basis for a sensing mechanism.

Catalytic Roles

The application of benzothiazole derivatives in catalysis is an emerging area of interest. While there is no specific information on the catalytic roles of this compound, related compounds have been explored in various catalytic reactions. For instance, metal complexes of 2-aminobenzothiazole derivatives have been investigated for their catalytic activity. researchgate.net Furthermore, the benzothiazole scaffold can be a key component in multicomponent reactions for the synthesis of complex organic molecules.

Given the lack of direct research, the potential catalytic activity of this compound remains a subject for future investigation. Its functional groups could allow it to act as a ligand in catalytic metal complexes or as an organocatalyst itself.

Use as Organocatalysts or Ligands in Homogeneous and Heterogeneous Catalysis

Derivatives of 2-aminobenzothiazole are known to participate in various catalytic reactions. For instance, they are utilized in multicomponent reactions for the synthesis of complex heterocyclic structures. nih.gov The amino group at the C2 position and the benzothiazole ring system's inherent reactivity allow for the construction of diverse molecular frameworks. nih.gov Green chemistry protocols often employ 2-aminobenzothiazole derivatives in catalytic reactions due to their efficiency and the potential for environmentally benign synthesis routes. nih.gov

Furthermore, Schiff bases derived from 2-amino-6-nitrobenzothiazole can act as ligands, forming coordination complexes with transition metal ions like Co(II), Ni(II), and Cu(II). These metal complexes themselves can possess catalytic properties. The synthesis of such complexes typically involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent. The electronic properties of the substituents on the benzothiazole ring, such as the electron-withdrawing nitro group and the electron-donating amino and methyl groups in this compound, would be expected to modulate the coordination properties and, consequently, the catalytic behavior of any resulting metal complexes.

While direct experimental data for this compound is lacking, the established reactivity of analogous compounds suggests its potential as a precursor for synthesizing novel ligands for both homogeneous and heterogeneous catalysis.

Table 1: Examples of Catalytic Applications of Benzothiazole Derivatives

| Benzothiazole Derivative | Type of Catalysis | Application |

| 2-Aminobenzothiazole | Multicomponent Reaction | Synthesis of benzothiazole-pyrimidine derivatives nih.gov |

| Schiff bases of 2-amino-6-nitrobenzothiazole | Ligand for Metal Complexes | Formation of coordination complexes with transition metals |

| 2-Aminobenzothiazole Derivatives | "Green" Catalysis | Used in environmentally friendly synthesis protocols nih.gov |

Photocatalytic Applications

Photocatalysis has emerged as a significant field for addressing environmental remediation and sustainable energy production. The ability of a molecule to absorb light and facilitate chemical reactions is central to this technology. Benzothiazole derivatives have shown promise in this area. For example, some 2-(2′-aminophenyl)benzothiazole derivatives have been investigated for their photocatalytic activities. nih.gov The extended π-system of the benzothiazole core can facilitate light absorption and the generation of excited states, which are crucial for photocatalytic processes.

Research on coordination polymers has also touched upon related structures. For instance, Cu(II) and Mn(II) coordination polymers incorporating triazole and dicarboxylate ligands have been shown to exhibit photocatalytic activity in the degradation of organic dyes like methyl blue under visible light. nih.gov These studies highlight that heterocyclic compounds, in general, can be effective components of photocatalytic systems.

High-Energy Material Research (within the nitroazole context)

High-energy materials (HEMs) are substances that release large amounts of energy upon decomposition. The field of HEMs is continuously searching for new compounds with improved performance, enhanced safety, and better thermal stability. Nitro-substituted heterocyclic compounds, often referred to as nitroazoles, are a significant class of HEMs. rsc.orgorgchemres.org The presence of multiple nitro groups contributes to a high heat of formation and a favorable oxygen balance, which are key characteristics of energetic materials.

The core principles of designing high-energy materials often involve incorporating explosophoric groups like nitro groups onto a stable molecular backbone. orgchemres.org The thermal stability of the resulting molecule is a critical factor, and research into nitro-substituted benzotriazoles has shown that these compounds can exhibit high decomposition temperatures. nih.gov The introduction of an amino group can also influence the thermal stability of such compounds. nih.gov

While this compound contains a nitro group, which is a common feature in energetic materials, there is no direct mention or study of this specific compound as a high-energy material in the reviewed scientific literature. The broader context of nitroazole research focuses on compounds with a higher density of nitro groups to achieve the desired energetic performance. The single nitro group in this compound may not be sufficient to classify it as a potent high-energy material on its own. However, its synthesis and characterization could be of interest to the field as a potential building block for more complex energetic structures.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 2-methyl-6-nitro-7-aminobenzothiazole and its analogs lies in the development of greener and more efficient chemical processes. A significant area of focus is the use of multicomponent reactions (MCRs). researchgate.netnih.gov MCRs are highly valued for their atom and step economy, aligning with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, offering a sustainable route to diverse heterocyclic compounds. researchgate.netnih.gov

Researchers are also exploring novel catalytic systems to improve reaction yields and reduce the environmental impact of synthesis. For instance, the use of catalysts like benzyltrimethylammonium (B79724) tribromide has shown promise in facilitating the synthesis of 2-aminobenzothiazoles under mild conditions, thereby reducing the formation of undesirable byproducts. rsc.org Future investigations will likely focus on discovering and optimizing new catalysts and reaction conditions to further enhance the sustainability and efficiency of synthesizing these valuable compounds. uokerbala.edu.iq

Rational Design of Selectively Modulating Derivatives